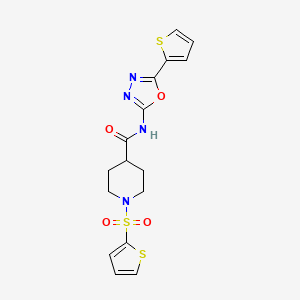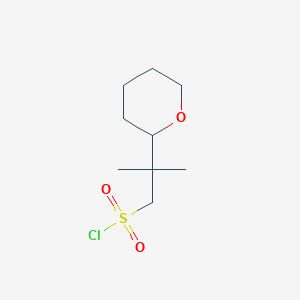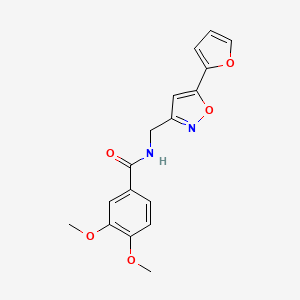
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, also known as FGIN-1-27, is a compound that has been extensively studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of isoxazoles, which have been found to have various biological activities.
Mechanism of Action
The exact mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, studies have suggested that it may act through multiple pathways. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to modulate the activity of various proteins involved in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been found to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to decrease the production of reactive oxygen species and nitric oxide, which can contribute to oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its high potency and specificity. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have a low IC50 value, indicating that it can effectively inhibit the activity of its target proteins. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One limitation of using N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have a short half-life in vivo, which can limit its effectiveness in certain animal models.
Future Directions
There are several potential future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide may have potential applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide and its potential therapeutic applications.
Synthesis Methods
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then cyclized to form the isoxazole ring, which is subsequently reacted with furfural to form the final product, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to protect against neuronal cell death in animal models of stroke and Parkinson's disease. It has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines.
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-15(13)22-2)17(20)18-10-12-9-16(24-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOXKKSDKYOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



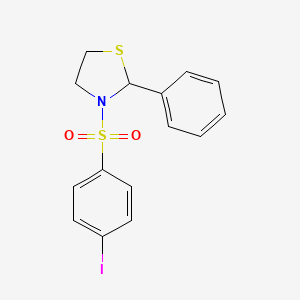
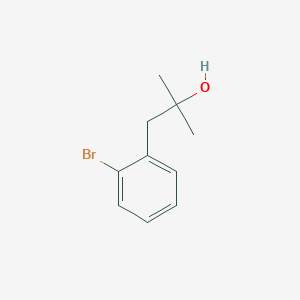

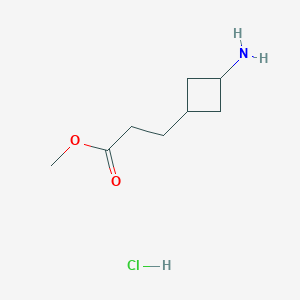
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-phenylbenzamide](/img/structure/B2905409.png)
![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)
